molecular formula C12H24N2O2 B1427864 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine CAS No. 1247144-70-2

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine

Cat. No.: B1427864
CAS No.: 1247144-70-2
M. Wt: 228.33 g/mol
InChI Key: BDAQYMXTRHAICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is a chemical compound with the molecular formula C12H24N2O2 It is a piperidine derivative that features a tetrahydro-2H-pyran-2-yloxy group attached to an ethyl chain, which is further connected to a piperidin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran (THP) to form a tetrahydro-2H-pyran-2-yloxy group. This is usually achieved by reacting the hydroxyl compound with dihydropyran in the presence of an acid catalyst.

    Attachment to the Piperidine Ring: The protected hydroxyl group is then attached to the piperidine ring through an ethyl linker. This can be done by reacting the tetrahydro-2H-pyran-2-yloxyethyl halide with piperidin-3-amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the piperidine moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydro-2H-pyran-2-yloxy group but lacks the piperidine moiety.

    1-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)piperidine: Similar structure but without the amine group on the piperidine ring.

    Tetrahydro-2H-pyran-2-ylmethanol: Contains the tetrahydro-2H-pyran-2-yloxy group attached to a methanol moiety.

Uniqueness

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is unique due to the combination of the tetrahydro-2H-pyran-2-yloxy group and the piperidin-3-amine moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-11-4-3-6-14(10-11)7-9-16-12-5-1-2-8-15-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQYMXTRHAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.